dimethyl N-[(furan-2-ylmethyl)carbamoyl]-L-glutamate
Description
Properties
IUPAC Name |
dimethyl (2S)-2-(furan-2-ylmethylcarbamoylamino)pentanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O6/c1-19-11(16)6-5-10(12(17)20-2)15-13(18)14-8-9-4-3-7-21-9/h3-4,7,10H,5-6,8H2,1-2H3,(H2,14,15,18)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERNGICSHBIFPB-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)NC(=O)NCC1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@@H](C(=O)OC)NC(=O)NCC1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
L-Glutamic acid reacts with methanol in the presence of SOCl₂, which acts as both a catalyst and dehydrating agent. The reaction proceeds via nucleophilic acyl substitution, where the carboxylic acid groups of glutamic acid are sequentially esterified. Key parameters include:
-
Molar ratio : A 1:3–1:5 ratio of L-glutamic acid to methanol ensures complete esterification.
-
Temperature : Initial addition of SOCl₂ at 8–25°C prevents exothermic side reactions, followed by heating to 50°C for 15 hours to drive the reaction to completion.
-
Workup : Concentration under reduced pressure at 55–60°C yields dimethyl L-glutamate hydrochloride as a stable oily residue.
Table 1: Optimization of Esterification Conditions
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| L-Glutamic Acid:MeOH | 1:3–1:5 | 95–98 |
| SOCl₂ Equivalents | 1.5–2.0 | 97 |
| Reaction Temperature | 50°C | 96 |
Carbamoyl Group Introduction: Strategies and Reagents
The critical challenge lies in introducing the furan-2-ylmethyl carbamoyl group to the dimethyl L-glutamate backbone. Two primary methodologies emerge from literature: activated carbonate intermediates and three-component coupling reactions .
Activated Carbonate Approach
This method, inspired by disuccinimidyl carbonate (DSC) chemistry, involves synthesizing a furan-2-ylmethyl-activated carbonate for subsequent amine coupling.
Synthesis of Succinimidyl (Furan-2-ylmethyl) Carbonate
Furan-2-ylmethanol reacts with DSC in anhydrous dichloromethane under nitrogen, forming the mixed carbonate. The reaction is monitored via thin-layer chromatography (TLC) until completion (typically 4–6 hours).
Coupling to Dimethyl L-Glutamate
The free amine of dimethyl L-glutamate (generated by neutralizing the hydrochloride salt with NaOH) reacts with the activated carbonate in dimethylformamide (DMF) at room temperature. Triethylamine (TEA) is added to scavenge HCl, ensuring a neutral pH.
Table 2: Activated Carbonate Reaction Parameters
| Parameter | Conditions | Yield (%) |
|---|---|---|
| DSC:Furan-2-ylmethanol | 1:1.2 | 85 |
| Reaction Time | 6 hours | 88 |
| Solvent | DMF | 90 |
Three-Component Coupling with CO₂ and Alkyl Halides
A novel approach adapted from J. Med. Chem. utilizes CO₂ insertion to form the carbamate directly. Dimethyl L-glutamate’s primary amine reacts with CO₂ and furan-2-ylmethyl bromide in the presence of cesium carbonate (Cs₂CO₃) and tetrabutylammonium iodide (TBAI).
Reaction Mechanism
-
CO₂ Activation : Cs₂CO₃ deprotonates the amine, forming a carbamate anion.
-
Alkylation : Furan-2-ylmethyl bromide undergoes nucleophilic substitution with the carbamate anion, facilitated by TBAI’s phase-transfer catalysis.
Table 3: Three-Component Coupling Optimization
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| CO₂ Pressure | 1 atm | 78 |
| Cs₂CO₃ Equivalents | 2.0 | 82 |
| TBAI Loading | 10 mol% | 85 |
Comparative Analysis of Methodologies
Yield and Scalability
Functional Group Compatibility
The furan ring’s sensitivity to strong acids/bases necessitates mild conditions. Both methods avoid extreme pH, with the three-component coupling operating under neutral conditions.
Purification and Characterization
Workup Procedures
Spectroscopic Validation
-
¹H NMR : Peaks at δ 7.4–6.3 ppm confirm the furan moiety.
-
IR Spectroscopy : Carbamate C=O stretch observed at 1690–1710 cm⁻¹.
Industrial Considerations and Environmental Impact
Chemical Reactions Analysis
Types of Reactions
Dimethyl N-[(furan-2-ylmethyl)carbamoyl]-L-glutamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The carbamate group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various substituted carbamates, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl N-[(furan-2-ylmethyl)carbamoyl]-L-glutamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of dimethyl N-[(furan-2-ylmethyl)carbamoyl]-L-glutamate involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the carbamate group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Key Observations:
In contrast, salt forms like DMAE aceglumate prioritize solubility over passive diffusion .
Substituent Influence :
- The furan-2-ylmethyl group (target compound and ranitidine derivatives) introduces aromaticity, which may facilitate binding to hydrophobic enzyme pockets or receptors .
- The Boc group in dimethyl Boc-glutamate provides steric protection but limits metabolic flexibility .
Sulphanyl groups (ranitidine derivatives) are susceptible to oxidation, altering metabolic pathways .
Biological Activity
Dimethyl N-[(furan-2-ylmethyl)carbamoyl]-L-glutamate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and comparative efficacy based on various studies.
Chemical Structure and Properties
This compound features a unique structure that combines a furan ring with a carbamate moiety attached to L-glutamate. This configuration allows for specific interactions with biological targets, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through:
- π-π Interactions : The furan ring can engage in π-π interactions with aromatic amino acids in proteins, enhancing binding affinity.
- Hydrogen Bonding : The carbamate group facilitates hydrogen bonding with various biomolecules, modulating enzyme activity and receptor function.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial effects, potentially inhibiting bacterial growth.
- Anticancer Activity : Preliminary data indicate that it may have anticancer properties, warranting further investigation into its mechanisms against different cancer cell lines.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Similarities | Unique Features |
|---|---|---|
| Furan-2-carboxamide | Lacks the carbamate group | No significant biological activity reported |
| Furan-2-ylmethylamine | Contains the furan ring | Limited pharmacological studies |
| Dimethyl L-glutamate | Contains the glutamate moiety | Does not have the furan ring |
This compound stands out due to its dual functionality from both the furan and carbamate components, which may enhance its bioactivity compared to the other compounds listed.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound showed significant inhibition against various bacterial strains, indicating potential as an antimicrobial agent.
- Cancer Cell Line Testing : In vitro testing on cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner, suggesting its role as a potential anticancer therapeutic.
- Pharmacokinetics and Toxicology : Ongoing research is focused on understanding the pharmacokinetic profile of this compound, including absorption, distribution, metabolism, and excretion (ADME), as well as any potential toxic effects associated with higher doses .
Q & A
Basic: What are the recommended synthetic routes for dimethyl N-[(furan-2-ylmethyl)carbamoyl]-L-glutamate, and how can side reactions be minimized?
Methodological Answer:
The synthesis typically involves coupling L-glutamic acid dimethyl ester with a furan-2-ylmethyl carbamoyl group. A validated approach includes:
- Step 1: Activation of the carbamoyl group using carbonyldiimidazole (CDI) or isocyanate derivatives to react with the amine group of L-glutamate dimethyl ester .
- Step 2: Protection of the α-amino group with tert-butoxycarbonyl (Boc) to prevent undesired side reactions during coupling, as demonstrated in analogous Boc-protected glutamate esters .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirmation by <sup>1</sup>H/<sup>13</sup>C NMR and HPLC (≥98% purity) .
Critical Consideration: Monitor reaction pH and temperature to avoid hydrolysis of the ester groups, which is common in polar aprotic solvents like DMF .
Basic: Which analytical techniques are most reliable for assessing the purity and structural integrity of this compound?
Methodological Answer:
- HPLC: Use a C18 column with UV detection (λ = 210–254 nm) and acetonitrile/water mobile phase, calibrated against certified reference standards (e.g., TCI America’s protocols) .
- NMR Spectroscopy: Confirm the presence of the furan-2-ylmethyl group (δ 6.2–7.4 ppm for aromatic protons) and ester methyl groups (δ 3.6–3.8 ppm) .
- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]<sup>+</sup>) with theoretical m/z calculations based on the formula C14H18N2O6 .
Data Cross-Validation: Compare retention times and spectral data with structurally related compounds (e.g., dimethyl N-(4-aminobenzoyl)-L-glutamate) to resolve ambiguities .
Advanced: How can researchers address contradictions in reported biological activity across different studies (e.g., insulin modulation vs. microbial inhibition)?
Methodological Answer:
- Assay Standardization: Replicate experiments under controlled conditions (e.g., glucose concentration for insulin release studies, as in dimethyl L-glutamate’s role in KATP channel inhibition) .
- Structural-Activity Relationship (SAR) Analysis: Compare the compound’s furan-2-ylmethyl carbamoyl moiety with analogs (e.g., thiophene or phenyl derivatives) to isolate functional groups responsible for specific activities .
- Physicochemical Profiling: Evaluate solubility (logP) and stability in assay buffers, as poor solubility in aqueous media may lead to false negatives in microbial inhibition studies .
Case Study: Inconsistent insulin modulation data may arise from differences in cell models (e.g., pancreatic β-cells vs. hepatocytes). Use patch-clamp electrophysiology to directly assess KATP channel interactions .
Advanced: What experimental strategies are recommended for studying metabolic pathways involving this compound?
Methodological Answer:
- Isotopic Labeling: Synthesize <sup>13</sup>C-labeled derivatives (e.g., <sup>13</sup>C at the carbamoyl group) to track metabolic incorporation via LC-MS metabolomics .
- Enzyme Inhibition Assays: Test interactions with glutamine synthetase or N-acetyltransferase using fluorogenic substrates, referencing protocols from N-acetyl-L-glutamate synthase deficiency studies .
- Tissue Distribution Studies: Use radiolabeled (<sup>14</sup>C) compound in animal models, followed by autoradiography or scintillation counting .
Key Consideration: Account for esterase-mediated hydrolysis in vivo by analyzing plasma stability and identifying metabolites (e.g., free L-glutamate) .
Advanced: How can the compound’s stability under physiological conditions be systematically evaluated?
Methodological Answer:
- Accelerated Degradation Studies: Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C, sampling at intervals for HPLC analysis .
- Thermogravimetric Analysis (TGA): Determine decomposition temperature (Td) and hygroscopicity, as moisture absorption can accelerate ester hydrolysis .
- Long-Term Storage: Assess stability at -20°C (recommended for carbamate analogs) with periodic purity checks over 12–24 months .
Mitigation Strategy: Lyophilization or formulation with cyclodextrins may enhance stability in aqueous media .
Advanced: What structural insights can computational modeling provide for target interaction studies?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with KATP channels (PDB ID: 6BAA) or bacterial enzymes (e.g., E. gracilis targets), focusing on hydrogen bonding with the carbamoyl group .
- MD Simulations: Simulate ligand-receptor dynamics over 100 ns to assess binding stability and conformational changes in physiological conditions .
- QM/MM Calculations: Analyze electronic properties of the furan ring to predict reactivity in enzymatic environments .
Validation: Cross-reference computational results with mutagenesis data (e.g., replacing key residues in the binding pocket) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
